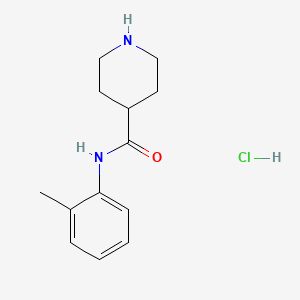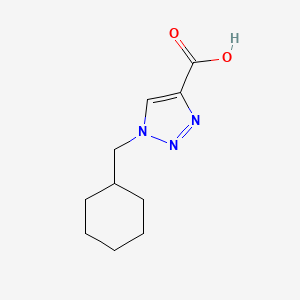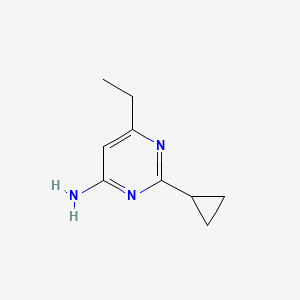![molecular formula C10H12F2N2 B1466709 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine CAS No. 1465009-11-3](/img/structure/B1466709.png)
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been reported . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Scientific Research Applications
Metathesis Reactions in Synthesis and Transformation
The synthesis and transformation of functionalized β-amino acid derivatives, including cyclic β-amino acids, are pivotal in drug research. Metathesis reactions such as ring-opening, ring-closing, and cross metathesis play a crucial role in accessing alicyclic β-amino acids and other densely functionalized derivatives. These methods offer selective and stereocontrolled routes to produce molecular entities relevant to medicinal chemistry, showcasing the versatility, robustness, and efficiency of metathesis reactions in drug development processes (Kiss, Kardos, Vass, & Fülöp, 2018).
Degradation of Nitrogen-Containing Hazardous Compounds
Advanced oxidation processes (AOPs) effectively degrade nitrogen-containing compounds, crucial for improving water treatment schemes. These compounds, resistant to conventional degradation, pose global concerns due to their toxic and hazardous nature in water. The study reviews the degradation of amine- and azo-based compounds, including aromatic and aliphatic amines, utilizing AOPs. Insights into degradation efficiencies, reaction mechanisms, and the effects of various process parameters highlight the significance of optimizing conditions for specific effluents (Bhat & Gogate, 2021).
Nucleophilic Substitutions of Activated Phenylselanyl Groups
Exploring nucleophilic substitutions and cyclization reactions involving unsaturated and functionalized phenylselanides, this review discusses three modes of activating the phenylselanyl group. Such activations facilitate the formation of various halogenated, unsaturated, and functionalized structures, including the synthesis of aziridines through beta-amino methylselenonium salts. The study underlines the versatility and potential of using phenylselanyl groups in synthesizing azaheterocycles (Paulmier, 2001).
Neuroprotective, Antiaddictive, and Antidepressant-Like Activity
The review manuscript highlights 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) for its neuroprotective, antiaddictive, and antidepressant properties based on animal model studies. The compound's involvement in complex neuroprotection mechanisms against neurodegenerative diseases and its potential as a drug for depression and addiction showcases the breadth of applications in treating central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
PFAS Removal by Amine-Functionalized Sorbents
Addressing the challenge of removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, this review emphasizes the potential of amine-containing sorbents. By analyzing the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology, the study provides a critical analysis for the development of next-generation sorbents aimed at efficient PFAS removal (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-9-2-1-3-10(12)8(9)6-14-4-7(13)5-14/h1-3,7H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWMKGUYGBTRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466627.png)
![3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466629.png)
![2-[3-Amino-4-(ethylsulfonyl)methylanilino]-1-ethanol](/img/structure/B1466630.png)
![N-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466631.png)


![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)






![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)